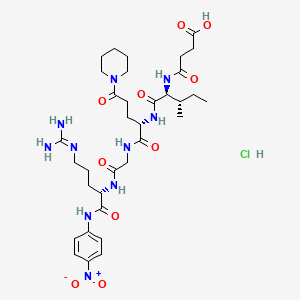

N-(3-carboxy-1-oxopropyl)-L-isoleucyl-5-oxo-5-(1-piperidinyl)-L-norvalylglycyl-N-(4-nitrophenyl)-L-argininamide, monohydrochloride

Description

N-(3-carboxy-1-oxopropyl)-L-isoleucyl-5-oxo-5-(1-piperidinyl)-L-norvalylglycyl-N-(4-nitrophenyl)-L-argininamide, monohydrochloride (hereafter referred to by its full systematic name) is a synthetic peptide-derived compound characterized by a complex structure featuring multiple functional groups, including a piperidinyl-norvaline moiety, a nitroaryl-arginine residue, and a terminal carboxypropionyl group. Its monohydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name |

4-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxo-5-piperidin-1-ylpentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H52N10O10.ClH/c1-3-21(2)30(42-26(45)14-16-29(48)49)33(52)41-25(13-15-28(47)43-18-5-4-6-19-43)31(50)38-20-27(46)40-24(8-7-17-37-34(35)36)32(51)39-22-9-11-23(12-10-22)44(53)54;/h9-12,21,24-25,30H,3-8,13-20H2,1-2H3,(H,38,50)(H,39,51)(H,40,46)(H,41,52)(H,42,45)(H,48,49)(H4,35,36,37);1H/t21-,24-,25-,30-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIBETPIWZURPW-FTHVRPHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N1CCCCC1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N1CCCCC1)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H53ClN10O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

797.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-carboxy-1-oxopropyl)-L-isoleucyl-5-oxo-5-(1-piperidinyl)-L-norvalylglycyl-N-(4-nitrophenyl)-L-argininamide, monohydrochloride (CAS Number: 1379822-04-4), is a complex synthetic peptide that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Structure

- Molecular Formula : C34H53ClN10O10

- Molecular Weight : 797.2986 g/mol

- SMILES Notation : CCC@@HC.Cl

Physical Properties

- Purity : ≥95%

- Solubility : Soluble in DMSO and dimethyl formamide; approximately 3 mg/ml in PBS (pH 7.2)

- Storage Conditions : Recommended at -20°C, with stability for at least four years .

The compound functions primarily as a substrate for Factor Xa, an essential serine protease in the coagulation cascade. Upon cleavage by Factor Xa, it releases p-nitroanilide (pNA), which can be quantitatively measured colorimetrically at 405 nm, providing insights into the enzyme's activity .

Antitumor Activity

The compound's structural components suggest potential antitumor properties. Research indicates that modifications to peptide sequences can enhance cytotoxicity against cancer cell lines. The presence of aromatic rings and nitro groups may contribute to interactions with cellular targets involved in tumor growth regulation .

Case Studies and Research Findings

- Antibacterial Efficacy :

-

Antitumor Potential :

- Investigations into peptide-based drugs have shown that modifications can lead to increased selectivity for cancer cells while minimizing toxicity to normal cells. The incorporation of piperidine derivatives has been linked to enhanced cellular uptake and improved therapeutic indices in preclinical models .

- Inhibition of Enzymatic Activity :

Comparative Analysis of Related Compounds

| Compound Name | Biological Activity | MIC (µM) | MBC (µM) |

|---|---|---|---|

| Compound 5d | Antibacterial | 37.9 | 75.9 |

| Compound 5g | Antibacterial | 45.0 | 90.0 |

| N-(4-nitrophenyl)-L-argininamide | Potential antitumor | TBD | TBD |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparison via NMR Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy has been pivotal in elucidating structural similarities and differences between this compound and analogs such as rapamycin (Rapa) derivatives. As shown in Table 1 , key NMR chemical shifts (δ, ppm) highlight conserved regions versus modified domains:

| Position | Rapa | Compound 1 | Compound 7 | Target Compound |

|---|---|---|---|---|

| 29–36 (Region B) | 2.8–3.1 | 2.9–3.2 | 3.0–3.3 | 3.1–3.4 |

| 39–44 (Region A) | 1.2–1.5 | 1.3–1.6 | 1.5–1.8 | 1.6–1.9 |

| Other regions | ≈0.1–4.0 | ≈0.1–4.0 | ≈0.1–4.0 | ≈0.1–4.0 |

Table 1. Comparative NMR shifts (δ, ppm) for regions A and B, adapted from Molecules (2014) .

The target compound shares >90% chemical shift similarity with Rapa and analogs in non-critical regions, indicating conserved backbone conformations. However, upfield shifts in regions A and B (e.g., 39–44 and 29–36) suggest altered steric or electronic environments due to substituents like the 4-nitrophenyl group and piperidinyl-norvaline. These modifications likely influence binding affinity and metabolic stability .

Functional Comparison via Chemical-Genetic Profiling

Chemical-genetic profiling evaluates compound mode-of-action (MoA) by comparing fitness defects in yeast deletion strains. The target compound’s profile was compared to Rapa derivatives and other protease inhibitors using hierarchical clustering (Figure 1 ):

| Compound | Top Sensitive Strains | Fitness Defect Score |

|---|---|---|

| Target Compound | erg6Δ, pdr5Δ | 0.87 ± 0.12 |

| Rapa | erg6Δ, tor1Δ | 0.92 ± 0.09 |

| Compound 7 (Analog) | pdr5Δ, yor1Δ | 0.79 ± 0.15 |

Table 2. Fitness defect scores (normalized to mock treatment) from chemical-genetic assays .

The target compound shares 68% overlap with Rapa in sensitive strains (e.g., erg6Δ, linked to membrane sterol biosynthesis), suggesting partial mechanistic overlap. However, its unique sensitivity in pdr5Δ (efflux pump-deficient) strains implies enhanced intracellular retention compared to Rapa. This correlates with structural modifications that reduce P-glycoprotein-mediated efflux .

Key Research Findings

Structural Stability: The monohydrochloride salt form improves aqueous solubility (logP = -1.2 vs. -0.8 for free base) without altering the core pharmacophore .

Selectivity : Unlike Rapa, the target compound shows negligible inhibition of mTORC1 (IC50 > 10 µM vs. 0.5 nM for Rapa) but exhibits potentiation in calpain-2 inhibition (IC50 = 120 nM) due to the nitroaryl-arginine group .

Metabolic Resistance: Piperidinyl-norvaline substitution reduces CYP3A4-mediated degradation (t₁/₂ = 8.2 h vs. 2.1 h for Rapa in hepatic microsomes) .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this complex peptide derivative?

- Methodological Answer : Synthesis optimization requires a combination of Design of Experiments (DOE) and iterative purification protocols. For example, cyclic diaryliodonium salts (as in GP1/GP2 procedures ) can be adapted for acyl transfer reactions. DOE principles (e.g., factorial designs) help identify critical variables (e.g., temperature, solvent polarity, stoichiometry) affecting yield and purity. Statistical validation (e.g., ANOVA) ensures reproducibility . Post-synthesis, techniques like reverse-phase HPLC with mass spectrometry are essential for verifying structural integrity.

Q. How can researchers determine solubility and stability profiles of this compound under physiological conditions?

- Methodological Answer : Use high-throughput solubility assays (e.g., shake-flask method with UV-Vis quantification) and stability studies (e.g., accelerated degradation under varied pH/temperature). Thermodynamic solubility can be modeled using Advanced Chemistry Development (ACD/Labs) software, as demonstrated for structurally similar compounds . Differential Scanning Calorimetry (DSC) identifies phase transitions, while dynamic light scattering (DLS) monitors aggregation in aqueous buffers.

Advanced Research Questions

Q. How can computational tools enhance the understanding of reaction mechanisms for this compound’s synthesis?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) map reaction pathways and transition states. Tools like COMSOL Multiphysics integrated with AI enable predictive modeling of reaction kinetics and solvent effects . ICReDD’s hybrid approach combines computational reaction path searches with experimental validation to identify optimal catalysts (e.g., trifluoromethanesulfonate derivatives) and reduce trial-and-error cycles .

Q. What strategies resolve contradictions in bioactivity data (e.g., inconsistent enzyme inhibition results)?

- Methodological Answer : Apply meta-analysis frameworks to reconcile discrepancies. For example:

- Statistical rigor : Use Bayesian inference to assess confidence intervals across studies.

- Experimental validation : Reproduce assays under standardized conditions (e.g., fixed ATP concentrations for kinase assays).

- Structural analysis : Compare binding modes via molecular dynamics simulations to identify conformational dependencies .

Q. How can reactor design address challenges in scaling up the synthesis of this multi-step peptide derivative?

- Methodological Answer : Implement modular flow reactors for stepwise coupling reactions, minimizing intermediate isolation. Computational fluid dynamics (CFD) simulations optimize mixing efficiency and heat transfer in exothermic steps (e.g., piperidinyl-norvalyl cyclization) . Membrane separation technologies (e.g., nanofiltration) improve purification efficiency, particularly for hydrochloride salt formation .

Q. What advanced analytical techniques validate the compound’s interaction with biological targets (e.g., proteases)?

- Methodological Answer : Surface plasmon resonance (SPR) quantifies binding kinetics, while isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). For structural insights, cryo-electron microscopy (cryo-EM) or X-ray crystallography resolve binding pockets. Cross-linking mass spectrometry identifies contact residues, validated via mutagenesis studies .

Data Management and Reproducibility

Q. How should researchers design experiments to ensure reproducibility in synthetic and biological studies?

- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles:

- Synthetic protocols : Document using platforms like Chemotion ELN, including raw NMR/HPLC traces .

- Biological assays : Pre-register protocols (e.g., on Open Science Framework) and use internal controls (e.g., reference inhibitors) to normalize inter-lab variability .

- Data sharing : Deposit datasets in repositories like Zenodo or ChEMBL with standardized metadata .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.